molecular formula C20H16FN5O B5620419 N-(4-fluorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

N-(4-fluorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

Cat. No. B5620419
M. Wt: 361.4 g/mol
InChI Key: OJTYQUALYMTOFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a][1,3,5]triazine derivatives involves a series of reactions starting from specific precursors. For instance, compounds with a similar structure have been synthesized by the reaction of benzoyl isothiocyanate with malononitrile followed by alkylation and further reaction with hydrazine, leading to the formation of pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives (Hebishy et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds within this class has been elucidated using X-ray crystallography. For example, the crystal structure of a similar compound, 5-phenyl-[1,2,3]triazolo[1,5-b][1,2,4]triazine-3-carboxamide, was determined, revealing insights into the arrangement and conformation of the heterocyclic core and substituents (L'abbé et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of these compounds involves interactions with various reagents, leading to the formation of diverse derivatives. For instance, pyrazolo[1,5-a][1,3,5]triazines have been synthesized through reactions involving N-(2,2-dichloro-1-cyanoethenyl)carboxamides and 5-aminopyrazoles, showcasing the versatility and reactivity of the triazine ring (Velihina et al., 2023).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, can be inferred from related compounds. For example, the solvate structure of a related triazolo[1,5-a][1,3,5]triazine derivative provides insight into its crystalline form and potential solubility characteristics (Dolzhenko et al., 2008).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, can be derived from the functional groups present in the molecule. Studies on related compounds, such as the synthesis and reactivity of 8-R-7-amino-3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4(6H)-ones, highlight the chemical behavior and potential reactions these compounds can undergo (Mironovich & Kostina, 2012).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological activity. Similar compounds have been found to inhibit CDK2, a protein involved in cell cycle regulation .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its biological activity and potential applications .

properties

IUPAC Name

N-(4-fluorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O/c1-12-17(14-6-4-3-5-7-14)19-24-23-18(13(2)26(19)25-12)20(27)22-16-10-8-15(21)9-11-16/h3-11H,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTYQUALYMTOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

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